1-(3-chlorophenyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide
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Description
1-(3-chlorophenyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a useful research compound. Its molecular formula is C18H21ClN2O4S2 and its molecular weight is 428.95. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Synthesis
Studies on related sulfonamides and tetrahydroisoquinoline derivatives highlight their roles in chemical synthesis and transformations. For example, the formation and reaction of N-acyl- and N-methanesulfonyl-tetrahydroisoquinolines have been explored, demonstrating their quantitative conversion into title compounds through oxidation processes (Hoshino, Suzuki, & Ogasawara, 2001). Such studies are crucial for developing new synthetic pathways and understanding the behavior of these compounds under various chemical conditions.
Structural Studies
Structural analysis of sulfonamide derivatives provides insights into their molecular conformation and potential interactions with biological targets. For instance, the structure of N-(2,3-dichlorophenyl)methanesulfonamide and its hydrogen bonding patterns have been examined, revealing details about the conformation of the N—H bond and its implications for biological activity (Gowda, Foro, & Fuess, 2007). Such structural studies are essential for the design of molecules with desired biological or chemical properties.
Potential Antimicrobial Applications
Research on sulfonamide derivatives also includes the exploration of their antimicrobial properties. The synthesis and characterization of new quinazolines as potential antimicrobial agents suggest that modifications to the sulfonamide structure can lead to compounds with significant antibacterial and antifungal activities (Desai, Shihora, & Moradia, 2007). This area of research is particularly relevant for developing new therapeutic agents against resistant microbial strains.
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S2/c1-2-27(24,25)21-10-4-6-15-8-9-17(12-18(15)21)20-26(22,23)13-14-5-3-7-16(19)11-14/h3,5,7-9,11-12,20H,2,4,6,10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUCSSMPHLRDFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.